2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLSRRMDMDHMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743768 | |

| Record name | (1-Methylpyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071634-26-8 | |

| Record name | (1-Methylpyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylpyrrolidin-3-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

This guide provides a comprehensive overview of a viable and scientifically sound synthetic pathway for the preparation of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, a key building block for researchers, scientists, and drug development professionals. The presented methodology is grounded in established chemical principles and supported by relevant literature, ensuring both technical accuracy and practical applicability.

Introduction and Strategic Overview

This compound is a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds and FDA-approved drugs.[1][2] The strategic design of a synthetic route to this target molecule hinges on the efficient construction of the N-methylated 3-substituted pyrrolidine core.

This guide will focus on a logical and efficient synthetic pathway commencing from the readily accessible precursor, 2-(pyrrolidin-3-yl)acetic acid. An alternative, more classical approach will also be briefly discussed, offering flexibility in starting material selection. The primary proposed pathway involves a two-step sequence: N-methylation of the pyrrolidine ring followed by the formation of the hydrochloride salt.

Proposed Synthetic Pathway

The most direct and efficient pathway to the target compound is contingent on the availability of 2-(pyrrolidin-3-yl)acetic acid. This starting material possesses the core pyrrolidine ring and the acetic acid side chain at the desired 3-position.[3] The key transformation is the selective methylation of the secondary amine of the pyrrolidine ring.

A highly effective and well-established method for the N-methylation of secondary amines is the Eschweiler-Clarke reaction .[4][5][6] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7][8] The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced by formate. A significant advantage of the Eschweiler-Clarke reaction is that it typically avoids over-alkylation to form quaternary ammonium salts.[5]

The overall synthetic strategy is depicted in the workflow diagram below:

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: N-Methylation of 2-(Pyrrolidin-3-yl)acetic acid via Eschweiler-Clarke Reaction

This protocol describes the synthesis of 2-(1-Methylpyrrolidin-3-yl)acetic acid from 2-(pyrrolidin-3-yl)acetic acid.

Reaction Scheme:

Caption: N-Methylation of the pyrrolidine precursor.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2-(Pyrrolidin-3-yl)acetic acid | 129.16 | 1.0 |

| Formaldehyde (37% in H₂O) | 30.03 | 2.5 - 3.0 |

| Formic Acid (98-100%) | 46.03 | 2.5 - 3.0 |

| Deionized Water | 18.02 | - |

| Sodium Hydroxide (for pH adj.) | 40.00 | As needed |

| Diethyl Ether (for extraction) | 74.12 | - |

| Anhydrous Magnesium Sulfate | 120.37 | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(pyrrolidin-3-yl)acetic acid (1.0 eq.).

-

Add formic acid (2.5 eq.) to the flask, followed by the slow addition of formaldehyde (2.5 eq.).

-

Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the dropwise addition of a saturated sodium hydroxide solution until the pH is approximately 9-10.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(1-Methylpyrrolidin-3-yl)acetic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

This protocol details the conversion of the free base to its hydrochloride salt.

Reaction Scheme:

Caption: Conversion to the hydrochloride salt.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 2-(1-Methylpyrrolidin-3-yl)acetic acid | 143.18 | 1.0 eq. |

| Anhydrous Diethyl Ether | 74.12 | - |

| Hydrochloric Acid (2M solution in diethyl ether) | 36.46 | 1.1 - 1.2 eq. |

Procedure:

-

Dissolve the crude or purified 2-(1-Methylpyrrolidin-3-yl)acetic acid (1.0 eq.) in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of hydrochloric acid in diethyl ether (1.1 eq.) to the stirred solution.

-

A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound as a solid.

Alternative Synthetic Approach

An alternative pathway can be envisioned starting from a more basic precursor, such as 3-pyrrolidinemethanol, which is often more readily available and cost-effective. This multi-step synthesis would involve:

-

N-Protection: Protection of the secondary amine, for instance, with a Boc group.

-

Side-chain Elaboration: Conversion of the primary alcohol to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with cyanide to introduce a cyanomethyl group.

-

Hydrolysis: Hydrolysis of the nitrile to the carboxylic acid.

-

Deprotection: Removal of the N-protecting group.

-

N-Methylation: Methylation of the resulting secondary amine as described previously.

-

Salt Formation: Conversion to the hydrochloride salt.

While longer, this approach offers greater flexibility and control over the synthesis.

Conclusion

The presented synthetic guide outlines a robust and efficient pathway for the preparation of this compound. The key transformation, an Eschweiler-Clarke N-methylation, is a reliable and high-yielding reaction for this purpose. The provided detailed protocols serve as a practical starting point for researchers in the field. The final product is a valuable building block for the synthesis of more complex molecules in drug discovery and development.

References

- 1. enamine.net [enamine.net]

- 2. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Pyrrolidin-3-yl-acetic acid | C6H11NO2 | CID 4125298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

chemical properties of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

An In-depth Technical Guide to 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

This guide provides a comprehensive technical overview of this compound (CAS No. 1071634-26-8). It is intended for researchers, chemists, and drug development professionals who are utilizing this compound as a synthetic building block. This document moves beyond a simple data sheet to offer insights into the practical aspects of its characterization, synthesis, and handling, reflecting field-proven expertise.

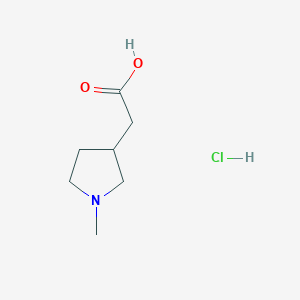

Core Molecular Identity and Structure

This compound is a heterocyclic compound featuring a saturated five-membered nitrogen ring (a pyrrolidine) substituted at the 3-position with an acetic acid group. The pyrrolidine nitrogen is methylated, forming a tertiary amine. The compound is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility.[1]

The fundamental structure is crucial for its application as a scaffold in medicinal chemistry. The pyrrolidine ring is a prevalent motif in numerous biologically active molecules, and the acetic acid side chain provides a reactive handle for further chemical modification, such as amide bond formation.[2]

Caption: 2D Structure of this compound.

Physicochemical & Analytical Properties

Precise physical data for this specific compound is not widely published. Therefore, experimental determination is paramount for any research application. The following table summarizes known identifiers and highlights properties that require empirical validation.

| Property | Data | Source(s) |

| CAS Number | 1071634-26-8 | [1][3] |

| Molecular Formula | C₇H₁₄ClNO₂ | [3][4][5] |

| Molecular Weight | 179.64 g/mol | [3][4][5] |

| Synonyms | (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride; 1-Methyl-3-pyrrolidineacetic acid hydrochloride | [1][3] |

| Appearance | Solid | [3] |

| Purity | Typically supplied at ≥97% | [1] |

| Solubility | Hydrochloride salt form enhances water solubility. Quantitative data requires experimental determination. | [1] |

| Melting Point | Not publicly available. Requires experimental determination. | - |

| pKa | Not publicly available. Requires experimental determination (expect two values: carboxylic acid ~2-4, tertiary amine ~9-11). | - |

| InChI Key | YOLSRRMDMDHMBP-UHFFFAOYSA-N | [3][4] |

Recommended Analytical Characterization Workflow

As a Senior Application Scientist, my primary recommendation upon receiving a new batch of any chemical is to perform rigorous, in-house validation. Do not rely solely on the supplier's Certificate of Analysis. The following workflow provides a self-validating system to confirm the identity, structure, and purity of the material.

Caption: A validated workflow for the characterization of incoming starting material.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure confirmation.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is an excellent choice due to the high polarity of the hydrochloride salt.

-

Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (≥400 MHz recommended). Include supporting experiments like COSY and HSQC to confirm assignments.

-

Interpretation: The expected signals must be correlated with the known structure.

Predicted ¹H NMR Signals (in D₂O): The causality for these predictions lies in the inductive effects of the nitrogen and carbonyl groups, as well as standard chemical shifts for aliphatic protons.

| Protons | Predicted Shift (ppm) | Multiplicity | Integration |

| N-CH₃ | ~2.8 - 3.0 | Singlet (s) | 3H |

| CH₂ -COOH | ~2.4 - 2.6 | Doublet (d) | 2H |

| Pyrrolidine ring protons (CH , CH₂ ) | ~2.0 - 3.8 | Complex Multiplets (m) | 7H total |

| COOH, N-H ⁺ | Variable / Exchange | Broad Singlet (br s) | 2H |

Experimental Protocol: Mass Spectrometry

Protocol:

-

Method: Use Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or water/acetonitrile.

-

Analysis: The expected parent ion will be for the free base [M+H]⁺.

-

Expected Mass: C₇H₁₃NO₂ (free base) has a monoisotopic mass of 143.0946. The ESI-MS should show a prominent peak at m/z ≈ 144.09 .

-

Proposed Synthesis and Rationale

While specific synthesis routes for this exact CAS number are not detailed in readily available literature, a plausible and logical pathway can be designed based on established pyrrolidine chemistry.[6] The following retro-synthetic analysis illustrates a common strategy.

References

- 1. CAS 1071634-26-8: 2-(1-Methylpyrrolidin-3-yl)acetic acid h… [cymitquimica.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. This compound [cymitquimica.com]

- 5. This compound [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

CAS Number: 1071634-26-8

This guide provides a comprehensive overview of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, analytical characterization, and its pivotal role in the creation of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to introduce three-dimensional complexity and favorable physicochemical properties into a molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound serves as a valuable synthon, providing a readily functionalizable pyrrolidine core for the elaboration of more complex molecular architectures. Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis and process development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1071634-26-8 | [2] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 179.64 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2][3] |

| InChI Key | YOLSRRMDMDHMBP-UHFFFAOYSA-N | [2][3] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would likely commence with a commercially available pyrrolidine-3-acetic acid derivative. The following diagram illustrates a potential synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following protocol is a conceptualized procedure based on standard laboratory techniques for the reactions depicted above.

Step 1: N-Methylation (Eschweiler-Clarke Reaction)

-

To a solution of ethyl 2-(pyrrolidin-3-yl)acetate in a suitable solvent (e.g., methanol), add an excess of aqueous formaldehyde.

-

Slowly add formic acid to the reaction mixture. The reaction is typically exothermic, and the temperature should be controlled.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

-

Extract the product, ethyl 2-(1-methylpyrrolidin-3-yl)acetate, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Causality: The Eschweiler-Clarke reaction is a well-established and efficient method for the methylation of primary and secondary amines. It utilizes inexpensive and readily available reagents and typically proceeds with high yields.

Step 2: Hydrolysis and Hydrochloride Salt Formation

-

Dissolve the purified ethyl 2-(1-methylpyrrolidin-3-yl)acetate in a mixture of water and a co-solvent (e.g., ethanol).

-

Add a stoichiometric amount of a strong base (e.g., sodium hydroxide) and heat the mixture to reflux.

-

Monitor the hydrolysis of the ester by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Concentrate the acidic solution under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

Causality: Saponification using a strong base is a standard method for the hydrolysis of esters. The subsequent acidification with hydrochloric acid not only protonates the carboxylate to form the carboxylic acid but also protonates the tertiary amine of the pyrrolidine ring to form the stable and water-soluble hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of various biologically active molecules. The pyrrolidine moiety can interact with various biological targets, and the acetic acid side chain provides a convenient handle for further chemical modifications, such as amide bond formation.

While specific drugs synthesized directly from this compound are not prominently disclosed in publicly available literature, the structural motif is present in numerous compounds investigated for a range of therapeutic areas. The versatility of the pyrrolidine scaffold makes it a privileged structure in drug discovery.[1]

Caption: Potential synthetic diversifications of this compound in drug discovery.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[4]

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Rationale: This gradient method allows for the elution of the polar analyte while also ensuring the removal of any less polar impurities from the column. The use of formic acid as a mobile phase additive helps to improve peak shape and is compatible with mass spectrometry detection.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The expected chemical shifts can be predicted based on the structure and comparison with similar known compounds.

Expected ¹H NMR Spectral Features (in D₂O):

-

A singlet corresponding to the N-methyl group.

-

A series of multiplets in the aliphatic region corresponding to the pyrrolidine ring protons.

-

A multiplet corresponding to the methine proton at the 3-position of the pyrrolidine ring.

-

A doublet or multiplet corresponding to the methylene protons of the acetic acid side chain.

Expected ¹³C NMR Spectral Features (in D₂O):

-

A signal for the N-methyl carbon.

-

Several signals in the aliphatic region for the pyrrolidine ring carbons.

-

A signal for the methine carbon at the 3-position.

-

A signal for the methylene carbon of the acetic acid side chain.

-

A signal for the carbonyl carbon of the carboxylic acid.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related pyrrolidine derivatives suggests that it may be a skin and eye irritant.[5][6]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound is a strategically important building block for the synthesis of complex nitrogen-containing molecules with potential therapeutic applications. Its straightforward, albeit not publicly detailed, synthesis and versatile reactivity make it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthetic access, and analytical characterization is crucial for its effective utilization in the pursuit of novel drug candidates.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. This compound [cymitquimica.com]

- 4. Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Potential Significance of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Pyrrolidine Scaffolds in Modern Drug Discovery

The pyrrolidine ring system is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. This guide focuses on a specific, yet under-documented member of this class: 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride.

A Note on Data Availability: It is pertinent to state at the outset that comprehensive, publicly available experimental data—including detailed spectroscopic analyses, crystallographic information, and specific biological activity—for this compound (CAS: 1071634-26-8) is limited. This guide, therefore, adopts a dual approach: firstly, to present the established physicochemical properties of this molecule, and secondly, to provide a robust, scientifically-grounded framework for its synthesis, structural elucidation, and potential biological evaluation, based on established principles and data from closely related analogues.

Molecular Identity and Physicochemical Properties

This compound is a tertiary amine and a carboxylic acid derivative, presented as its hydrochloride salt to enhance its stability and aqueous solubility.[1][2]

| Property | Value | Source |

| CAS Number | 1071634-26-8 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | |

| Canonical SMILES | CN1CC(CC1)CC(=O)O.Cl | [3] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥98% | [1] |

Strategic Synthesis and Purification

While a specific, detailed synthesis protocol for this exact molecule is not readily found in peer-reviewed literature, a logical and efficient synthetic route can be devised based on well-established organic chemistry principles for the synthesis of substituted pyrrolidines and the N-methylation of secondary amines.

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible retrosynthetic pathway involves the disconnection of the N-methyl group and the formation of the pyrrolidine ring from a suitable precursor. The forward synthesis can be envisioned in three key stages:

-

Synthesis of the Pyrrolidine-3-acetic acid Scaffold: This can be achieved through various methods, including the Michael addition to a substituted enoate.[4][5]

-

N-Methylation of the Pyrrolidine Nitrogen: A crucial step to introduce the tertiary amine functionality.

-

Formation of the Hydrochloride Salt: To improve the compound's handling and solubility properties.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite of established methods and should be considered a starting point for experimental design, subject to optimization.

Part 1: Synthesis of Ethyl 2-(pyrrolidin-3-yl)acetate

-

Reaction Setup: To a solution of ethyl (E)-4-oxobut-2-enoate (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of benzylamine (1.1 eq) in DCM dropwise.

-

Michael Addition: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reductive Amination/Cyclization: Upon completion, cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for a further 24 hours.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Part 2: N-Methylation

-

Reaction Setup: Dissolve the purified ethyl 2-(pyrrolidin-3-yl)acetate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Methylating Agent: Add an aqueous solution of formaldehyde (37%, 1.2 eq) and formic acid (1.2 eq) (Eschweiler-Clarke reaction).

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and make it basic with the addition of a saturated solution of sodium carbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Part 3: Hydrolysis and Hydrochloride Salt Formation

-

Ester Hydrolysis: Dissolve the N-methylated ester in a mixture of methanol and water, and add lithium hydroxide (2.0 eq). Stir at room temperature until the ester is fully consumed (monitored by TLC).

-

Acidification and Extraction: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of DCM and isopropanol).

-

Salt Formation: Dry the organic extracts and concentrate. Dissolve the resulting free acid in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent.[6]

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Caption: Proposed synthetic workflow for the target molecule.

Structural Elucidation: A Predictive Approach

Without experimental spectra, a predictive analysis based on the known structure and analogous compounds can guide the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the protons on the pyrrolidine ring, and the methylene protons of the acetic acid side chain. The hydrochloride form will likely result in broader signals for the protons adjacent to the nitrogen due to protonation.

¹³C NMR: The carbon NMR spectrum will be characterized by signals corresponding to the N-methyl carbon, the carbons of the pyrrolidine ring, the methylene carbon of the acetic acid moiety, and the carbonyl carbon of the carboxylic acid.

Predicted Chemical Shifts (¹H and ¹³C NMR):

| Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| N-CH₃ | ~2.5 - 3.0 (s) | ~40 - 45 |

| Pyrrolidine CH₂ (α to N) | ~3.0 - 3.5 (m) | ~55 - 60 |

| Pyrrolidine CH (β to N) | ~2.5 - 3.0 (m) | ~30 - 35 |

| Pyrrolidine CH₂ (γ to N) | ~1.8 - 2.2 (m) | ~25 - 30 |

| CH₂-COOH | ~2.3 - 2.8 (d) | ~35 - 40 |

| COOH | ~10 - 12 (br s) | ~170 - 175 |

Note: These are estimated chemical shifts and will be influenced by the solvent and the protonation state of the molecule.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be the method of choice. The expected parent ion would be [M+H]⁺, corresponding to the free base. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Fragmentation Pattern:

The primary fragmentation would likely involve the loss of the carboxylic acid group and fragmentation of the pyrrolidine ring.

Caption: Predicted mass spectrometry fragmentation pathway.

Potential Biological Activity and Therapeutic Relevance

The structural motifs within this compound suggest several avenues for biological activity, particularly in the realm of neuroscience.

-

GABA Transporter Inhibition: The pyrrolidine-acetic acid scaffold is structurally related to known inhibitors of GABA transporters (GATs). For instance, derivatives of pyrrolidine-2-acetic acid have been evaluated as GAT-1 and GAT-3 inhibitors. Altering the substitution from the 2- to the 3-position of the pyrrolidine ring, as in the target molecule, would be a key structural modification to explore in this context.

-

Neuromodulatory Activity: The N-methylpyrrolidine core is present in numerous compounds with activity at various central nervous system targets. The introduction of the acetic acid side chain provides a handle for interaction with amino acid binding sites on receptors and enzymes.

Proposed Biological Screening Workflow:

Caption: A workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the rich chemical space of pyrrolidine derivatives. While a comprehensive experimental characterization is not yet publicly available, this guide provides a robust framework for its synthesis, analysis, and potential biological investigation. The structural similarity to known neuroactive compounds suggests that further exploration of this and related molecules could be a fruitful endeavor for researchers in drug discovery and development. The protocols and predictive data presented herein are intended to serve as a catalyst for such investigations, underscoring the importance of foundational chemical synthesis and analysis in the quest for novel therapeutics.

References

- 1. This compound [cymitquimica.com]

- 2. This compound [cymitquimica.com]

- 3. (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride | C7H14ClNO2 | CID 66658614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

- 5. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(1-Methylpyrrolidin-3-yl)acetic acid | C7H13NO2 | CID 19362950 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Disclaimer: This document provides a technical overview and a proposed research framework for investigating the biological activity of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride. As of the date of this publication, there is limited publicly available data on the specific pharmacological properties of this compound. The information and hypotheses presented herein are based on the analysis of its structural motifs and the known activities of analogous compounds.

Introduction: Unveiling a Candidate Molecule

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its conformational flexibility and the ability to introduce stereocenters make it a versatile building block for exploring chemical space and optimizing interactions with biological targets.[3] this compound is a molecule that combines this important heterocyclic core with an acetic acid moiety, suggesting its potential to interact with various biological systems.

This guide aims to provide a comprehensive analysis of the potential biological activities of this compound by dissecting its structural features and drawing parallels with well-characterized analogous compounds. Furthermore, we will propose a structured, field-proven experimental workflow to systematically elucidate its pharmacological profile, from initial in vitro screening to in vivo validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Structural and Chemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and interpreting the results.

| Property | Value | Reference |

| CAS Number | 1071634-26-8 | [N/A] |

| Molecular Formula | C₇H₁₄ClNO₂ | [4] |

| Molecular Weight | 179.64 g/mol | [4] |

| Structure | A pyrrolidine ring with a methyl group on the nitrogen atom (position 1) and an acetic acid group at position 3. It is supplied as a hydrochloride salt. | [N/A] |

| Predicted Properties | The hydrochloride salt form suggests good water solubility, which is advantageous for in vitro and in vivo studies. The presence of a tertiary amine and a carboxylic acid makes it a zwitterionic compound at physiological pH. | [N/A] |

Analysis of Structural Motifs and Potential Biological Targets

The biological activity of this compound can be hypothesized by examining its key structural components: the pyrrolidine ring, the N-methyl group, and the acetic acid side chain.

The Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of many neuroactive compounds due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA). This scaffold is present in drugs targeting a variety of central nervous system (CNS) disorders.[1][5]

The Acetic Acid Moiety at Position 3

The presence of an acetic acid group at the 3-position of the pyrrolidine ring is particularly noteworthy. A United States patent describes a series of pyrrolidin-3-ylacetic acid derivatives as potential therapeutic agents for inflammatory bowel disease.[6] While the compounds in the patent are structurally more complex, they share the core pyrrolidin-3-ylacetic acid motif, suggesting that this structural element may be key to their biological activity.

The N-Methyl Group

N-methylation of the pyrrolidine ring can significantly impact a compound's pharmacological properties, including its binding affinity for targets, metabolic stability, and ability to cross the blood-brain barrier. For instance, N-methyl-2-pyrrolidone (NMP), a structurally related solvent, has demonstrated intrinsic anti-inflammatory properties.[7][8]

Hypothesized Biological Activity and Mechanism of Action

Based on the structural analysis, we can postulate several potential biological activities for this compound:

-

CNS Modulation: Given the prevalence of the pyrrolidine scaffold in neuroactive drugs, this compound could potentially modulate neurotransmitter systems. The structural resemblance to GABA suggests a possible interaction with GABA receptors or related pathways.

-

Anti-inflammatory Effects: The connection of pyrrolidin-3-ylacetic acid derivatives to inflammatory bowel disease in patent literature, coupled with the known anti-inflammatory effects of NMP, points towards a potential role in modulating inflammatory pathways.[6][8]

To investigate these hypotheses, a systematic experimental approach is necessary.

Proposed Experimental Workflows for Characterization

The following is a proposed multi-tiered approach to systematically characterize the biological activity of this compound.

Tier 1: Initial In Vitro Screening

The initial phase focuses on broad screening assays to identify potential biological activities and guide further investigation.

5.1.1. Receptor Binding Assays

A broad panel of receptor binding assays should be conducted to identify potential molecular targets. This panel should include, but not be limited to, receptors involved in neurotransmission and inflammation.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Prepare cell membranes from cell lines overexpressing the target receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature for a set period to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

5.1.2. Enzyme Inhibition Assays

Given the potential anti-inflammatory activity, a panel of key inflammatory enzymes should be screened.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

-

Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

-

Assay Setup: In a 96-well plate, combine the enzyme, arachidonic acid (the substrate), and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

-

Detection: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of each COX isoenzyme.

Diagram of the Initial In Vitro Screening Workflow

Caption: Initial in vitro screening workflow.

Tier 2: In Vitro Mechanistic Studies

Based on the results of the initial screening, more focused in vitro studies should be conducted to elucidate the mechanism of action.

5.2.1. Cellular Assays

If the compound shows activity in cell-free assays, the next step is to confirm this activity in a cellular context.

Experimental Protocol: Cellular Cytokine Release Assay

-

Cell Culture: Culture immune cells (e.g., peripheral blood mononuclear cells or macrophages).

-

Stimulation: Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound.

-

Incubation: Incubate the cells for a specified period.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.

-

Data Analysis: Determine the IC₅₀ for the inhibition of cytokine release.

Tier 3: In Vivo Efficacy and Safety Assessment

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.[9][10][11]

5.3.1. Animal Models of Disease

Based on the in vitro results, an appropriate animal model should be selected. For example, if the compound shows anti-inflammatory activity, a model of acute or chronic inflammation would be suitable.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Acclimatization: Acclimate male Wistar rats to the experimental conditions.

-

Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally.

-

Induction of Inflammation: After a set pre-treatment time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

5.3.2. Preliminary Safety Pharmacology

A preliminary assessment of the compound's safety profile is crucial.

Experimental Protocol: Irwin Test

-

Animal Dosing: Administer increasing doses of the compound to rodents.

-

Observation: Observe the animals for a range of behavioral and physiological parameters, including changes in motor activity, coordination, reflexes, and autonomic signs.

-

Scoring: Score the observed effects to identify any potential adverse effects on the CNS and other systems.

Diagram of the In Vivo Assessment Workflow

Caption: In vivo efficacy and safety assessment workflow.

Conclusion: A Path Forward

While specific biological data for this compound is currently limited, a detailed analysis of its structural components suggests its potential as a modulator of CNS and/or inflammatory pathways. The proposed systematic research framework provides a clear and logical path to thoroughly investigate these hypotheses. By employing a tiered approach, from broad initial screening to focused mechanistic studies and in vivo validation, the true therapeutic potential of this and similar molecules can be effectively uncovered. The insights gained from such studies will be invaluable for the drug discovery and development community.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. US8476301B2 - Pyrrolidin-3-ylacetic acid derivative - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to the Characterization of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride as a Putative Muscarinic Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and pharmacological evaluation of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, a novel pyrrolidine derivative with potential as a muscarinic acetylcholine receptor (mAChR) agonist. While specific pharmacological data for this compound is not extensively available in public literature, this document outlines the essential methodologies and conceptual underpinnings required to establish its profile as a muscarinic agonist.

Introduction: The Therapeutic Potential of Muscarinic Agonists

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] The five subtypes, M1 through M5, are distributed throughout the body and are involved in a wide array of physiological processes, including learning, memory, smooth muscle contraction, and glandular secretion.[3][4] This makes them attractive targets for therapeutic intervention in a variety of disease states. For instance, M1 receptor agonists are being investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia, while M3 receptor antagonists are used to treat overactive bladder.[5][6]

The development of subtype-selective muscarinic agonists is a key objective in modern pharmacology, aiming to elicit specific therapeutic effects while minimizing the side effects associated with non-selective activation of multiple receptor subtypes.[7][8] This guide focuses on this compound as a representative scaffold for a novel muscarinic agonist and details the necessary steps to fully characterize its pharmacological properties.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of its pharmacological evaluation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [9][10] |

| Molecular Weight | 179.64 g/mol | [9][10] |

| Appearance | Solid | [9] |

| Purity | Typically ≥98% | [9][10] |

| CAS Number | 1071634-26-8 | [11] |

| Synonyms | (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride; (1-Methylpyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1) | [9] |

Proposed Synthesis of this compound

A plausible synthetic route for this compound is outlined below, based on established methods for the synthesis of pyrrolidine derivatives.[8][12] This serves as a template for the laboratory synthesis of the compound.

Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

-

N-methylation of Pyrrolidine-3-acetic acid: To a solution of pyrrolidine-3-acetic acid in formic acid, add formaldehyde. Heat the mixture at reflux for several hours. After cooling, neutralize the solution and extract the product, 1-methylpyrrolidine-3-acetic acid.

-

Esterification: Convert the resulting carboxylic acid to its ethyl ester by first treating with thionyl chloride to form the acid chloride, followed by reaction with ethanol.

-

Salt Formation: Dissolve the ethyl ester in a suitable solvent like diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

-

Hydrolysis: Hydrolyze the ester group of the hydrochloride salt using aqueous hydrochloric acid under reflux to yield the final product, this compound. Purify the product by recrystallization.

In Vitro Pharmacological Characterization

A series of in vitro assays are essential to determine the binding affinity, potency, and efficacy of the compound at the five muscarinic receptor subtypes.

Radioligand Binding Assays: Determining Affinity (Kᵢ)

Radioligand binding assays are used to measure the affinity of the test compound for each muscarinic receptor subtype by assessing its ability to displace a known radiolabeled antagonist.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Illustrative Data Presentation (using known agonists for example):

| Compound | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) |

| Acetylcholine | 1,200 | 250 | 1,500 | 400 | 1,000 |

| Carbachol | 2,500 | 500 | 2,000 | 800 | 1,800 |

| 2-(1-Methylpyrrolidin-3-yl)acetic acid HCl | TBD | TBD | TBD | TBD | TBD |

TBD: To be determined through experimentation.

Functional Assays: Determining Potency (EC₅₀) and Efficacy

Functional assays measure the cellular response following receptor activation by the agonist.

Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration.

Protocol: Calcium Mobilization Assay

-

Cell Culture: Plate CHO cells expressing M1, M3, or M5 receptors in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

Activation of Gi/o-coupled receptors stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Use membranes from cells expressing M2 or M4 receptors.

-

Assay Buffer: A buffer containing GDP is required to allow for nucleotide exchange upon receptor activation.

-

Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

-

Separation and Quantification: Similar to the radioligand binding assay, separate bound [³⁵S]GTPγS by filtration and quantify using scintillation counting.

-

Data Analysis: Determine the EC₅₀ value from the concentration-response curve.

Illustrative Data Presentation (using known agonists for example):

| Compound | M1 EC₅₀ (nM) | M2 EC₅₀ (nM) | M3 EC₅₀ (nM) | M4 EC₅₀ (nM) | M5 EC₅₀ (nM) |

| Acetylcholine | 150 | 80 | 200 | 100 | 180 |

| Carbachol | 300 | 120 | 250 | 150 | 220 |

| 2-(1-Methylpyrrolidin-3-yl)acetic acid HCl | TBD | TBD | TBD | TBD | TBD |

TBD: To be determined through experimentation.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to distinct G protein signaling pathways to elicit their physiological effects.

Canonical signaling pathways of muscarinic acetylcholine receptors.

M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

In Vivo Characterization

Following in vitro characterization, in vivo studies in animal models are crucial to assess the compound's physiological effects and therapeutic potential. The choice of model depends on the receptor subtype selectivity profile determined from the in vitro assays. For example, if the compound shows M1 selectivity, its pro-cognitive effects could be evaluated in models of memory impairment.[5] If it is M3 selective, its effects on bladder contractility could be assessed in models of urinary incontinence.[6]

Data Interpretation and Structure-Activity Relationships (SAR)

The collective data from the in vitro and in vivo studies will provide a comprehensive pharmacological profile of this compound. Key aspects to analyze include:

-

Affinity and Potency: Comparison of Kᵢ and EC₅₀ values across the five receptor subtypes will reveal the compound's selectivity.

-

Efficacy: The maximal response in functional assays will determine whether the compound is a full or partial agonist.

-

Structure-Activity Relationships (SAR): The pharmacological data for this compound can be compared with that of other pyrrolidine-based muscarinic agonists to understand how structural modifications influence activity and selectivity. For instance, the position and nature of substituents on the pyrrolidine ring can significantly impact receptor subtype selectivity.[7]

Conclusion

This technical guide provides a roadmap for the comprehensive characterization of this compound as a muscarinic agonist. By following the outlined synthetic and pharmacological testing protocols, researchers can elucidate its binding affinities, functional potencies, and subtype selectivity, thereby determining its potential as a novel therapeutic agent or a valuable research tool for probing the intricacies of the cholinergic system. The integration of chemical synthesis, in vitro pharmacology, and an understanding of the underlying signaling pathways is paramount to advancing the field of muscarinic receptor drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 102014-77-7|2-(1-Methylpyrrolidin-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 4. Two affinity states of M1 muscarine receptors [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]

- 7. Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound [cymitquimica.com]

- 12. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride (CAS Number: 1071634-26-8), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is intended to serve as a technical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its molecular structure, physicochemical characteristics, and analytical methodologies for its characterization.

Molecular Structure and Core Chemical Properties

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is a common scaffold in many biologically active compounds. The structure features a methyl group attached to the nitrogen atom of the pyrrolidine ring and an acetic acid moiety at the 3-position. The compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[1]

Key Identifiers and Molecular Formula

| Property | Value | Source |

| IUPAC Name | 2-(1-methylpyrrolidin-3-yl)acetic acid;hydrochloride | |

| CAS Number | 1071634-26-8 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [2] |

| Canonical SMILES | CN1CCC(C1)CC(=O)O.Cl | |

| InChI Key | YOLSRRMDMDHMBP-UHFFFAOYSA-N | [1][2] |

Logical Relationship of Structural Features

References

Methodological & Application

Application Notes for 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride: A Versatile Scaffold in Medicinal Chemistry

Introduction

2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride is a heterocyclic compound featuring a pyrrolidine ring, a foundational structure in a multitude of biologically active molecules.[1] As a hydrochloride salt, it exhibits enhanced aqueous solubility, making it a versatile building block for pharmaceutical and biochemical research.[1] The presence of a methyl group on the pyrrolidine ring introduces specific steric and electronic properties that can influence its interactions with biological targets.[1] This document serves as a guide for researchers, scientists, and drug development professionals on the potential applications and experimental considerations for this compound.

While detailed, specific experimental protocols for this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in numerous bioactive compounds. Therefore, this guide will focus on its role as a key synthetic precursor and provide generalized protocols for its incorporation into drug discovery workflows, drawing parallels from established methodologies for analogous pyrrolidine-based compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, such as solvent selection and reaction temperature.

| Property | Value | Reference |

| CAS Number | 1071634-26-8 | [1][2][3] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2][3] |

| Molecular Weight | 179.64 g/mol | [1][2] |

| Form | Solid | [3] |

| Purity | Typically ≥97% | [1] |

| Synonyms | (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride, 1-Methyl-3-pyrrolidineacetic acid HCl | [1][3] |

Core Application: A Scaffold for Novel Therapeutics

The primary application of this compound is as a molecular scaffold or building block in the synthesis of more complex, biologically active molecules. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates targeting various diseases.

Conceptual Synthetic Workflow

The general workflow for utilizing this compound in a drug discovery program would typically involve its chemical modification to generate a library of derivatives, which are then screened for biological activity.

Caption: General workflow for utilizing the title compound in drug discovery.

Potential Therapeutic Areas and Experimental Protocols

Given the prevalence of the pyrrolidine scaffold in neuroactive compounds, a primary area of investigation for derivatives of this compound would be in neurological disorders. The following sections outline hypothetical, yet plausible, experimental protocols based on this premise.

Application I: Synthesis of Novel Amide Derivatives for CNS Screening

The carboxylic acid moiety of the title compound is a prime handle for chemical modification, most commonly through amide bond formation. This allows for the introduction of a wide variety of chemical groups to explore the chemical space around the pyrrolidine core.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard procedure for coupling this compound with a primary or secondary amine.

1. Materials:

-

This compound

-

Amine of interest

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

2. Step-by-Step Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the coupling agent, for example, HATU (1.2 eq), to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Causality and Experimental Choices:

-

Coupling Agents: HATU, HBTU, and EDC/HOBt are commonly used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of coupling agent can influence reaction times and yields.

-

Base: An organic base like DIPEA is necessary to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction, driving the reaction to completion.

-

Solvent: Anhydrous polar aprotic solvents like DMF or DCM are used to dissolve the reactants and facilitate the reaction while preventing unwanted side reactions with water.

Application II: Screening for Receptor Binding Activity

Once a library of derivatives is synthesized, they can be screened for their ability to bind to specific receptors in the central nervous system. A common technique for this is a competitive radioligand binding assay.

Protocol 2: General Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay. The specific receptor, radioligand, and buffer conditions will need to be optimized for the target of interest.

1. Materials:

-

Cell membranes or tissue homogenates expressing the target receptor

-

Radioligand specific for the target receptor (e.g., ³H-labeled)

-

Synthesized test compounds (derivatives of 2-(1-Methylpyrrolidin-3-yl)acetic acid)

-

Non-specific binding control (a known high-affinity ligand for the receptor)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

2. Step-by-Step Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

-

To determine non-specific binding, add a high concentration of the non-specific binding control to a set of wells.

-

To determine total binding, add only the radioligand and buffer.

-

Initiate the binding reaction by adding the cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value.

Causality and Experimental Choices:

-

Radioligand: The choice of radioligand is critical and must be specific and of high affinity for the target receptor to ensure a good signal-to-noise ratio.

-

Competitive Format: This format allows for the determination of the affinity (as IC₅₀) of the unlabeled test compounds by measuring their ability to displace the bound radioligand.

-

Filtration: Rapid filtration is a standard method to separate bound from unbound radioligand, which is essential for accurate quantification.

Conclusion

This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of neuroscience. While specific biological data for the title compound is scarce, its structural features suggest its utility as a scaffold in drug discovery. The generalized protocols provided herein offer a starting point for researchers to incorporate this versatile building block into their synthetic and screening workflows. Further research is warranted to explore the full potential of derivatives of this compound in various therapeutic areas.

References

Application Notes and Protocols: In Vitro Profiling of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Introduction: A Strategic Approach to Characterizing Novel Compounds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1] The compound 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, hereafter referred to as "Compound X," is a small molecule with a pyrrolidine core, suggesting potential interactions with various neurological targets.[2][3] As a novel or under-characterized agent, a systematic in vitro screening cascade is the most scientifically rigorous approach to elucidate its biological activity.

These application notes provide a comprehensive guide for researchers to determine the pharmacological profile of Compound X. Instead of focusing on a single-target hypothesis, we will employ a tiered screening strategy. This approach begins with broad, high-throughput primary assays to identify a general class of targets, followed by more specific secondary and tertiary assays to deconvolute the mechanism of action and functional effects. This guide explains the rationale behind each experimental choice, provides detailed, field-proven protocols, and outlines data analysis and interpretation.

Part 1: Primary Screening - Identifying the Target Class

The initial goal is to cast a wide net to determine if Compound X interacts with major drug target families implicated in neurotransmission and cellular signaling. We will focus on three key areas: G-Protein Coupled Receptors (GPCRs), neurotransmitter transporters, and key enzymes involved in neurological pathways.

Global GPCR Activation Screening

GPCRs are the largest family of cell surface receptors and are the targets for approximately one-third of all marketed drugs, making them a prime starting point.[4] We will use a functional, cell-based assay that can detect signaling through the major G-protein pathways (Gαs, Gαi, and Gαq).

Scientific Rationale: A functional assay measuring downstream second messengers (like cAMP or intracellular calcium) provides a holistic view of the compound's effect (agonist, antagonist, or allosteric modulator) on a signaling pathway.[5][6] This is more informative than a simple binding assay, which only indicates affinity.[6]

Experimental Workflow: GPCR Primary Screen

Caption: Workflow for primary GPCR functional screening.

Protocol 1: GPCR Second Messenger Assay (Calcium Flux for Gαq)

-

Principle: This assay measures changes in intracellular calcium concentration upon GPCR activation. Cells expressing a Gαq-coupled receptor are pre-loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor triggers a signaling cascade leading to the release of calcium from intracellular stores, which is detected as an increase in fluorescence.

-

Materials:

-

HEK293 cells stably expressing a target Gαq-coupled GPCR (e.g., M1 Muscarinic Receptor).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye kit (e.g., Fluo-4 AM).

-

Compound X stock solution (e.g., 10 mM in DMSO).

-

Known receptor agonist (e.g., Carbachol for M1).

-

384-well black, clear-bottom microplates.

-

Fluorescence plate reader with bottom-read capability and automated injection.

-

-

Step-by-Step Procedure:

-

Cell Plating: Seed HEK293-GPCR cells into 384-well plates at a density of 15,000-20,000 cells/well and culture overnight.

-

Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 60 minutes at 37°C.

-

Compound Preparation: During incubation, prepare a serial dilution of Compound X in assay buffer. A typical starting range is from 100 µM down to 1 nM. Also prepare a dilution of the known agonist.

-

Assay Execution (Agonist Mode): Place the plate in the fluorescence reader. Record a baseline fluorescence for 10-20 seconds. Inject the Compound X dilutions and continue reading the fluorescence signal for 2-3 minutes to detect agonist activity.

-

Assay Execution (Antagonist Mode): After adding Compound X and incubating for 10-15 minutes, inject a known concentration of the reference agonist (e.g., its EC80 concentration) and read the fluorescence signal.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline.

-

Plot ΔF against the logarithm of Compound X concentration.

-

For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect).

-

For antagonist activity, determine the IC50 (concentration for 50% inhibition of the agonist response).

-

Neurotransmitter Transporter Uptake Assay

Neurotransmitter transporters are critical for regulating synaptic signaling and are targets for many psychoactive drugs.[7] This assay determines if Compound X can inhibit the reuptake of key neurotransmitters.

Scientific Rationale: A fluorescence-based transporter uptake assay provides a direct functional measure of transporter activity in a high-throughput format without the need for radioactivity.[8][9] The assay uses a fluorescent substrate that is taken up by the cell via the transporter. Inhibition of this uptake by a test compound results in a decreased intracellular fluorescence signal.[10]

Protocol 2: Homogeneous Fluorescence-Based Transporter Uptake Assay

-

Principle: This assay uses a fluorescent substrate that acts as a mimetic for neurotransmitters like dopamine, serotonin, or norepinephrine.[7] Cells expressing the specific transporter (DAT, SERT, or NET) will internalize the dye. A masking dye in the extracellular medium quenches the fluorescence of any non-internalized substrate, allowing for a no-wash, mix-and-read protocol.[8]

-

Materials:

-

HEK293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

-

Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).

-

Compound X stock solution.

-

Known transporter inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

-

384-well black, clear-bottom microplates.

-

Fluorescence plate reader with bottom-read capability.

-

-

Step-by-Step Procedure:

-

Cell Plating: Plate the transporter-expressing cells in 384-well plates at an optimized density (e.g., 15,000 cells/well) and allow them to adhere overnight.[10]

-

Compound Addition: Add serial dilutions of Compound X or a known inhibitor to the wells.

-

Incubation: Incubate for 10-15 minutes at 37°C.

-

Initiate Uptake: Add the pre-mixed fluorescent substrate/masking dye solution to all wells.

-

Signal Detection: Immediately place the plate in the reader pre-set to 37°C. Read the fluorescence in kinetic mode for 30-60 minutes or as a single endpoint reading after a defined incubation period.[7]

-

-

Data Analysis:

-

For kinetic reads, calculate the initial rate of uptake (slope of the fluorescence curve).

-

For endpoint reads, use the final fluorescence value.

-

Calculate the percentage of inhibition for each concentration of Compound X relative to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).

-

Plot the percent inhibition against the logarithm of Compound X concentration and fit to a dose-response curve to determine the IC50.

-

Table 1: Representative Data from Primary Screening

| Assay Type | Target Example | Readout | Compound X Activity | Potency (EC50/IC50) |

|---|---|---|---|---|

| GPCR Functional | 5-HT2A Receptor | Calcium Flux | Agonist | 1.2 µM |

| D2 Dopamine Receptor | cAMP Inhibition | Antagonist | 5.6 µM | |

| M1 Muscarinic Receptor | Calcium Flux | No Activity | > 100 µM | |